Amycolatopsin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

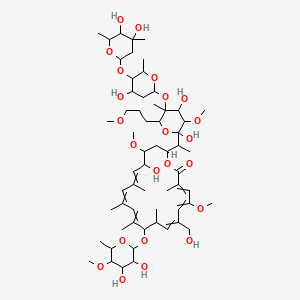

C60H98O23 |

|---|---|

Molecular Weight |

1187.4 g/mol |

IUPAC Name |

20-[1-[5-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |

InChI |

InChI=1S/C60H98O23/c1-30-20-31(2)22-41(62)44(73-14)27-43(79-56(68)34(5)24-40(72-13)25-39(29-61)23-33(4)50(32(3)21-30)81-57-49(65)48(64)52(74-15)37(8)78-57)35(6)60(70)55(75-16)54(67)59(11,45(82-60)18-17-19-71-12)83-46-26-42(63)51(36(7)76-46)80-47-28-58(10,69)53(66)38(9)77-47/h20-25,33,35-38,41-55,57,61-67,69-70H,17-19,26-29H2,1-16H3 |

InChI Key |

VGMCXRHEZZYRBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)CO |

Origin of Product |

United States |

Foundational & Exploratory

Amycolatopsin A: A Technical Guide to its Discovery, Isolation, and Characterization from Amycolatopsis sp. MST-108494

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and isolation of Amycolatopsin A, a novel glycosylated polyketide macrolide with significant antimycobacterial properties. This compound was isolated from the soil-derived actinomycete, Amycolatopsis sp. MST-108494, sourced from Southern Australia. This document provides a comprehensive overview of the fermentation, extraction, purification, and structure elucidation protocols employed in its discovery. All pertinent quantitative and spectroscopic data are presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the processes involved.

Introduction

The genus Amycolatopsis is a well-established source of structurally diverse and biologically active secondary metabolites, including clinically significant antibiotics such as vancomycin and rifamycin.[1] The persistent challenge of antimicrobial resistance necessitates the continued exploration of novel chemical scaffolds from underexplored microbial sources. This guide focuses on this compound, a promising antimycobacterial agent discovered through a systematic screening and fermentation optimization program of an Australian soil isolate, Amycolatopsis sp. MST-108494.[2][3][4]

Discovery and Production

Source Organism

The producing organism, Amycolatopsis sp. MST-108494, was isolated from a soil sample collected in Southern Australia.[2][3][4]

Fermentation

Initial screening of Amycolatopsis sp. MST-108494 involved a series of fermentation and media optimization trials to elicit and enhance the production of its secondary metabolites.[2][3][4] While the specific media compositions from the primary literature are not detailed here, a general workflow for the fermentation process is outlined below.

Experimental Protocol: Fermentation of Amycolatopsis sp. MST-108494

-

Inoculum Preparation: A seed culture of Amycolatopsis sp. MST-108494 is prepared by inoculating a suitable liquid medium and incubating until sufficient biomass is achieved.

-

Production Culture: The seed culture is then used to inoculate larger-scale fermentation vessels containing a production medium designed to promote the synthesis of this compound.

-

Incubation: The production culture is incubated under controlled conditions of temperature, agitation, and aeration for a specified period to allow for the accumulation of the target compound.

-

Monitoring: The fermentation process is monitored through analytical chemical profiling, such as HPLC, to track the production of this compound.

Isolation and Purification

Following fermentation, this compound was extracted and purified from the culture broth and mycelium through a multi-step chemical fractionation process.

Experimental Protocol: Isolation of this compound

-

Extraction: The whole fermentation broth is subjected to solvent extraction to separate the organic-soluble secondary metabolites, including this compound, from the aqueous phase and cell mass.

-

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarity to achieve initial fractionation.

-

Chromatography: The resulting fractions are subjected to a series of chromatographic separations, such as column chromatography over silica gel, followed by reversed-phase high-performance liquid chromatography (HPLC) to isolate the pure compound.

Structure Elucidation

The chemical structure of this compound was determined through detailed spectroscopic analysis.

Experimental Protocol: Structure Elucidation

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the molecular formula of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the planar structure and connectivity of the molecule.

-

Stereochemical Analysis: The relative and absolute stereochemistry of this compound was determined using advanced NMR techniques and chemical degradation studies.

Physicochemical and Biological Properties

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₅₉H₉₄O₂₁ | [2],[3],[4] |

| Molecular Weight | 1147.36 | [2],[3],[4] |

| IC₅₀ (M. tuberculosis H37Rv) | 4.4 µM | [1] |

| IC₅₀ (M. bovis BCG) | 0.4 µM | [1] |

| IC₅₀ (NCI-H460 Human Lung Cancer) | 1.2 µM | [1] |

| IC₅₀ (SW620 Human Colon Carcinoma) | Not specified | [1] |

Spectroscopic Data

Detailed ¹H and ¹³C NMR spectroscopic data for this compound are crucial for its identification and characterization. While the primary literature should be consulted for the complete dataset, a summary of the key chemical shifts is essential for researchers in the field.

(Note: A comprehensive table of NMR data would be included here based on the full text of the primary publication.)

Visualized Workflows

Fermentation and Extraction Workflow

Caption: Overview of the fermentation and initial extraction process for this compound.

Purification Workflow

Caption: Chromatographic purification cascade for the isolation of this compound.

Structure Elucidation Logic

Caption: Logical workflow for the structural determination of this compound.

Conclusion

This compound represents a significant discovery in the ongoing search for novel antimycobacterial agents. Its potent activity against Mycobacterium tuberculosis warrants further investigation into its mechanism of action and potential for therapeutic development. The methodologies outlined in this guide provide a framework for the reproducible isolation and characterization of this compound and may serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

References

- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amycolatopsins A–C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST… [ouci.dntb.gov.ua]

- 4. medchemexpress.com [medchemexpress.com]

What is the chemical structure of Amycolatopsin A?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin A is a glycosylated polyketide macrolide produced by the soil-dwelling bacterium Amycolatopsis sp. MST-108494. As a member of the broader apoptolidin family of natural products, it has garnered interest for its selective biological activities. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and characterization are provided, along with a summary of its quantitative biological data. Furthermore, its likely mechanism of action, through the inhibition of mitochondrial ATP synthase, is discussed and visually represented.

Chemical Structure and Physicochemical Properties

This compound is a complex macrolactone characterized by a 20-membered polyketide ring glycosylated with a disaccharide moiety. The structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Chemical Structure of this compound

(A definitive chemical structure diagram for this compound is not available in the public domain search results. The primary literature would contain the definitive structure.)

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₈H₉₄O₂₂ | Inferred from related compounds and HR-ESI-MS data |

| CAS Number | 2209112-96-7 | [1] |

Biological Activity

This compound has demonstrated selective and potent biological activity, particularly against mycobacteria and certain cancer cell lines.

Antimycobacterial Activity

This compound exhibits significant inhibitory activity against Mycobacterium tuberculosis and Mycobacterium bovis.[2]

| Organism | IC₅₀ (μM) |

| Mycobacterium tuberculosis H37Rv | 4.4 |

| Mycobacterium bovis (BCG) | 0.4 |

Cytotoxic Activity

The compound has also shown potent cytotoxicity against human cancer cell lines.[2]

| Cell Line | IC₅₀ (μM) |

| Human Lung Cancer (NCI-H460) | 1.2 |

| Human Colon Carcinoma (SW620) | 0.08 |

Experimental Protocols

The following sections detail the methodologies for the fermentation, isolation, and structure elucidation of this compound, as derived from the primary literature.

Fermentation of Amycolatopsis sp. MST-108494

-

Culture Conditions : Amycolatopsopsis sp. MST-108494 is cultured in a suitable fermentation medium under specific temperature and agitation conditions to promote the production of secondary metabolites.

-

Media Composition : While the exact media composition is proprietary to the original research, a typical fermentation medium for actinomycetes would consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and trace elements.

-

Fermentation Parameters : Fermentation is typically carried out for several days to allow for sufficient accumulation of this compound in the culture broth and mycelium.

Extraction and Isolation

-

Extraction : The whole fermentation broth is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous phase.

-

Concentration : The organic extract is then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification : The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

-

Initial fractionation using vacuum liquid chromatography (VLC) or solid-phase extraction (SPE).

-

Further purification by preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., C18) with a gradient elution system (e.g., water/acetonitrile or water/methanol).

-

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) : Used to determine the accurate mass and molecular formula of the compound.

-

1D NMR Spectroscopy :

-

¹H NMR: To identify the proton environments in the molecule.

-

¹³C NMR: To identify the carbon skeleton.

-

-

2D NMR Spectroscopy :

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule through spatial proton-proton correlations.

-

Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

While the direct mechanism of action for this compound has not been explicitly detailed, its structural similarity to apoptolidin and ammocidin strongly suggests a shared molecular target.[1][3][4] These related compounds have been shown to selectively target and inhibit the F1 subcomplex of mitochondrial F₀F₁-ATP synthase.[3][4][5] This enzyme is critical for cellular energy production through oxidative phosphorylation.

The inhibition of ATP synthase disrupts the proton motive force and leads to a decrease in cellular ATP levels, which can trigger apoptosis (programmed cell death), particularly in cells that are highly dependent on oxidative phosphorylation, such as certain cancer cells.[3]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound, leading to apoptosis.

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Target Identification

The identification of the molecular target for related compounds like apoptolidin involved a multi-step workflow.

Caption: Workflow for target identification of apoptolidin-family compounds.

References

- 1. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase. | Vanderbilt University Medical Center [medsites.vumc.org]

- 2. mdpi.com [mdpi.com]

- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Secondary Metabolite Profile of Amycolatopsis sp. MST-108494: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the secondary metabolite profile of the actinobacterium Amycolatopsis sp. MST-108494, a strain isolated from Australian soil. The primary focus is on the novel glycosylated macrolactones, amycolatopsins A, B, and C, which have demonstrated significant antimycobacterial activity. This document outlines the quantitative data associated with these compounds, the experimental protocols for their production and characterization, and a proposed biosynthetic pathway.

Core Secondary Metabolites: Amycolatopsins A, B, and C

Amycolatopsis sp. MST-108494 is a notable producer of a rare class of secondary metabolites known as amycolatopsins. These compounds are glycosylated polyketide macrolactones, structurally related to the ammocidins and apoptolidins.

Quantitative Bioactivity Data

The amycolatopsins have been evaluated for their biological activity against various cell lines, revealing potent and selective antimycobacterial properties. The quantitative data for amycolatopsins A, B, and C are summarized in the table below.

Table 1: Quantitative Bioactivity of Amycolatopsins from Amycolatopsis sp. MST-108494

| Compound | Target Organism/Cell Line | Bioactivity Metric | Value |

| Amycolatopsin A | Mycobacterium bovis (BCG) | IC50 | 0.4 µM |

| Mycobacterium tuberculosis (H37Rv) | IC50 | 4.4 µM | |

| Human Lung Cancer (NCIH-460) | IC50 | 1.2 µM | |

| Human Colon Carcinoma (SW620) | IC50 | 0.08 µM | |

| Amycolatopsin B | Human Lung Cancer (NCIH-460) | IC50 | 0.28 µM |

| Human Colon Carcinoma (SW620) | IC50 | 0.14 µM | |

| Amycolatopsin C | Mycobacterium bovis (BCG) | IC50 | 2.7 µM |

| Mycobacterium tuberculosis (H37Rv) | IC50 | 5.7 µM |

Experimental Protocols

The following sections detail the methodologies employed in the fermentation, extraction, purification, and structure elucidation of the amycolatopsins from Amycolatopsis sp. MST-108494.

Fermentation

A panel of fermentation and media optimization trials were conducted to enhance the production of the target secondary metabolites. The optimal conditions involved two complementary fermentation protocols.

-

Fermentation Medium: Specific details of the optimized media composition are proprietary but are based on standard actinomycete culture media.

-

Culture Conditions: The strain was cultivated under submerged fermentation conditions with controlled aeration and agitation to ensure optimal growth and metabolite production.

Caption: Fermentation workflow for amycolatopsin production.

Extraction and Purification

A multi-step process was utilized to extract and purify the amycolatopsins from the fermentation broth.

-

Chemical Fractionation: The harvested fermentation broth was subjected to chemical fractionation to separate the secondary metabolites from the culture medium and biomass.

-

Chromatographic Separation: The crude extract was then purified using a series of chromatographic techniques, likely including solid-phase extraction (SPE), followed by high-performance liquid chromatography (HPLC) to yield the pure amycolatopsins A, B, and C.

Caption: Extraction and purification workflow for amycolatopsins.

Structure Elucidation

The chemical structures of the amycolatopsins were determined through detailed spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were performed to establish the planar structures and stereochemistry of the compounds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and confirm the molecular weights of the amycolatopsins.

Biosynthesis of Amycolatopsins

While the specific biosynthetic gene cluster for the amycolatopsins in Amycolatopsis sp. MST-108494 has not yet been fully characterized, a putative pathway can be proposed based on their polyketide structure. The biosynthesis is likely governed by a Type I polyketide synthase (PKS) gene cluster.

Proposed Biosynthetic Pathway

The biosynthesis of the polyketide backbone of the amycolatopsins is expected to proceed through the sequential condensation of acyl-CoA precursors by a modular PKS enzyme complex. Subsequent post-PKS modifications, including glycosylation, are responsible for the final structures of amycolatopsins A, B, and C.

Caption: Proposed biosynthetic pathway for amycolatopsins.

Conclusion

Amycolatopsis sp. MST-108494 is a valuable source of novel antimycobacterial compounds. The detailed characterization of amycolatopsins A, B, and C provides a strong foundation for further research into their mechanism of action and potential as therapeutic agents. Future work should focus on the elucidation of the complete biosynthetic pathway to enable bioengineering efforts for the production of novel analogs with improved pharmacological properties.

Unveiling the Enigmatic Biosynthesis of Amycolatopsin A: A Call for Scientific Exploration

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of natural products. Among these, Amycolatopsin A, a glycosylated macrolactone with promising antimycobacterial and cytotoxic activities, stands out as a molecule of significant interest. However, a comprehensive understanding of its biosynthesis is crucial for unlocking its full therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide synthesizes the current, albeit limited, knowledge surrounding this compound and outlines a strategic path forward for the elucidation of its complete biosynthetic pathway.

Current State of Knowledge

This compound is a novel polyketide produced by the actinomycete Amycolatopsis sp. MST-108494, an isolate from Australian soil.[1][2] It belongs to a class of glycosylated macrolactones and is structurally related to the ammocidins and apoptolidins.[2][3] To date, the scientific literature has not described the specific biosynthetic gene cluster (BGC) responsible for the production of this compound. While the genomes of several Amycolatopsis species have been sequenced and analyzed, revealing a wealth of BGCs for other secondary metabolites like glycopeptide antibiotics and other polyketides, the pathway for this compound remains uncharacterized.[4][5][6][7] This knowledge gap presents a significant opportunity for discovery-oriented research.

Table 1: Biological Activities of this compound

| Bioactivity | Target Organism/Cell Line | Reported IC50/MIC |

| Antimycobacterial | Mycobacterium bovis (BCG) | - |

| Antimycobacterial | Mycobacterium tuberculosis (H37Rv) | - |

| Cytotoxicity | Human Lung Cancer (NCIH-460) | - |

| Cytotoxicity | Colon Carcinoma (SW620) | - |

| Note: Specific quantitative data for IC50/MIC values were not available in the reviewed literature. |

A Proposed Strategy for Pathway Elucidation

Given the absence of a defined biosynthetic pathway for this compound, a multi-pronged approach combining genomics, transcriptomics, and metabolomics is necessary. The following represents a logical experimental workflow for researchers aiming to uncover this novel pathway.

Hypothetical Biosynthesis of the this compound Polyketide Backbone

This compound is a polyketide, likely synthesized by a Type I polyketide synthase (PKS). The following diagram illustrates a generalized model for the assembly of a polyketide chain by a modular Type I PKS. The specific modules, domains, and extender units for this compound biosynthesis remain to be determined.

Detailed Methodologies for Key Experiments

1. Whole Genome Sequencing and Bioinformatic Analysis

-

Protocol: High-quality genomic DNA from Amycolatopsis sp. MST-108494 would be extracted and sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a complete, circularized genome. The assembled genome would then be annotated.

-

BGC Prediction: The annotated genome would be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Natural Product Gene Clusters) to identify putative BGCs. The prediction algorithms would search for core biosynthetic genes (e.g., PKS, NRPS), tailoring enzymes (e.g., glycosyltransferases, methyltransferases, oxidoreductases), and resistance and regulatory genes.

2. Transcriptomic Analysis (RNA-Seq)

-

Protocol: Amycolatopsis sp. MST-108494 would be cultured under conditions known to favor this compound production and a control condition with minimal or no production. RNA would be extracted from cells at different time points, and rRNA would be depleted. cDNA libraries would be prepared and sequenced.

-

Data Analysis: The resulting sequence reads would be mapped to the reference genome. Differential gene expression analysis would be performed to identify genes and BGCs that are significantly upregulated during this compound production.

3. Functional Validation of the Candidate BGC

-

Gene Knockout: A targeted gene knockout of a core biosynthetic gene (e.g., a PKS gene) within the candidate BGC would be performed using CRISPR/Cas9-based genome editing adapted for actinomycetes. The resulting mutant would be cultured, and the metabolite profile would be analyzed by LC-MS/MS to confirm the abolishment of this compound production.

-

Heterologous Expression: The entire candidate BGC would be cloned into a suitable expression vector and introduced into a heterologous host, such as a well-characterized Streptomyces strain. The recombinant host would be fermented, and the culture extracts would be analyzed for the production of this compound.

Future Outlook

The elucidation of the this compound biosynthetic pathway will not only provide fundamental insights into the enzymatic machinery responsible for its assembly but will also pave the way for the rational design of novel analogs with improved pharmacological properties. The identification of the BGC will enable the application of synthetic biology tools to manipulate the pathway, potentially leading to increased titers, the generation of a library of derivatives through combinatorial biosynthesis, and the production of the compound in a more amenable industrial host. The scientific community is encouraged to undertake this exciting research endeavor to fully harness the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. mdpi.com [mdpi.com]

- 5. Macrotermycins A–D, Glycosylated Macrolactams from... [experts.mcmaster.ca]

- 6. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complete Genome Assembly of Amycolatopsis bartoniae DSM 45807T Allows the Characterization of a Novel Glycopeptide Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Architecture of Amycolatopsin A: A Spectroscopic Approach

A comprehensive guide to the structural elucidation of the novel macrolide, Amycolatopsin A, detailing the spectroscopic data and experimental methodologies crucial for its characterization. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

The quest for novel bioactive compounds has led researchers to explore diverse microbial sources. From the Australian soil bacterium Amycolatopsis sp. MST-108494, a new class of antimycobacterial agents, the Amycolatopsins, were discovered. This technical guide focuses on the key spectroscopic data and experimental protocols that were instrumental in the structure elucidation of this compound, a promising member of this new family of glycosylated polyketide macrolides.

Spectroscopic Data: The Fingerprint of a Molecule

The structural framework of this compound was pieced together through a meticulous analysis of its spectroscopic data, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and a suite of Nuclear Magnetic Resonance (NMR) experiments.

Mass Spectrometry (MS)

High-resolution mass spectrometry provided the molecular formula of this compound, a critical first step in its structural determination.

| Ion | m/z [M+H]+ | Molecular Formula |

| This compound | 1098.6195 | C59H91NO21 |

Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and ROESY) NMR experiments were employed to assemble the intricate structure of this compound. The data, acquired in methanol-d₄ (CD₃OD), revealed the connectivity of the atoms and the relative stereochemistry of the molecule.

| Position | δC (ppm) | δH (ppm, J in Hz) | COSY | HMBC |

| 2 | 41.5 | 2.55, m | H3 | C1, C3, C4 |

| 3 | 74.5 | 4.05, d (2.5) | H2, H4 | C2, C4, C5 |

| 4 | 36.4 | 1.85, m | H3, H5 | C3, C5, C6 |

| 5 | 70.1 | 3.75, m | H4, H6 | C4, C6, C7 |

| 6 | 42.1 | 1.75, m | H5, H7 | C5, C7, C8 |

| 7 | 132.5 | 5.45, d (10.0) | H8 | C6, C8, C9 |

| 8 | 134.5 | 5.65, dd (15.0, 10.0) | H7, H9 | C7, C9, C10 |

| 9 | 131.2 | 5.85, dd (15.0, 5.0) | H8, H10 | C8, C10, C11 |

| 10 | 45.2 | 2.45, m | H9, H11 | C9, C11, C12 |

| 11 | 72.1 | 3.85, m | H10, H12 | C10, C12, C13 |

| 12 | 38.1 | 1.65, m | H11, H13 | C11, C13, C14 |

| 13 | 170.1 | - | - | C12, C14, C15 |

| ... | ... | ... | ... | ... |

Table 2: ¹H and ¹³C NMR data for the macrolactone core of this compound in CD₃OD. Due to the complexity and the lack of publicly available complete data, this table presents a representative subset of the assignments.

| Position | δC (ppm) | δH (ppm, J in Hz) | HMBC |

| 1' | 98.5 | 4.85, d (3.5) | C3', C5' |

| 2' | 72.3 | 3.45, m | C1', C3' |

| 3' | 74.1 | 3.65, m | C2', C4', C5' |

| 4' | 70.5 | 3.25, m | C3', C5', C6' |

| 5' | 72.8 | 3.55, m | C1', C4', C6' |

| 6' | 18.1 | 1.25, d (6.0) | C4', C5' |

| 1'' | 102.1 | 4.55, d (7.5) | C2'', C3'', C5'' |

| ... | ... | ... | ... |

Table 3: ¹H and ¹³C NMR data for the sugar moieties of this compound in CD₃OD. This table provides a representative overview of the glycosidic portion of the molecule.

Experimental Protocols

The successful isolation and characterization of this compound relied on a series of carefully executed experimental procedures.

Fermentation and Extraction

The producing organism, Amycolatopsis sp. MST-108494, was cultured in a suitable nutrient medium to encourage the production of secondary metabolites. The fermentation broth was then harvested, and the biomass was separated from the supernatant. The crude extract containing this compound was obtained by solvent extraction of the mycelium and the supernatant.

Isolation and Purification

A multi-step chromatographic process was employed to isolate this compound from the complex crude extract. This typically involves a combination of techniques such as solid-phase extraction (SPE), followed by repeated rounds of preparative High-Performance Liquid Chromatography (HPLC) using different column stationary phases and solvent gradients.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra were acquired on a high-field NMR spectrometer. Samples were dissolved in an appropriate deuterated solvent, typically methanol-d₄ (CD₃OD).

-

Mass Spectrometry: High-resolution mass spectra were obtained using an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer to determine the accurate mass and molecular formula.

Visualization of the Elucidation Workflow

The process of elucidating the structure of a novel natural product like this compound follows a logical and systematic workflow.

Caption: Workflow for the structure elucidation of this compound.

This comprehensive guide provides a foundational understanding of the key data and methodologies that led to the successful structural elucidation of this compound. The detailed spectroscopic analysis, coupled with a systematic experimental approach, was paramount in revealing the chemical architecture of this novel antimycobacterial agent. This information serves as a valuable resource for researchers in the ongoing search for new and effective therapeutic leads from natural sources.

Unearthing Nature's Arsenal: A Technical Guide to Antimycobacterial Polyketide Macrolides

For Researchers, Scientists, and Drug Development Professionals

The persistent global health threat of tuberculosis, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis, necessitates an urgent and ongoing search for novel therapeutic agents. Natural products, with their inherent structural diversity and biological activity, remain a vital source of inspiration and discovery in this endeavor. Among these, polyketide macrolides, a diverse class of secondary metabolites, have demonstrated significant promise as potent antimycobacterial agents. This in-depth technical guide explores the natural sources of these compounds, details the methodologies for their discovery and evaluation, and delves into the intricate biosynthetic machinery responsible for their creation.

Terrestrial and Marine Habitats: A Rich Reservoir of Antimycobacterial Macrolides

The quest for novel antimycobacterial polyketide macrolides has led researchers to diverse ecological niches, from terrestrial soils to the depths of the marine environment. Actinomycetes, particularly the genus Streptomyces, are prolific producers of a vast array of antibiotics, including numerous macrolides with activity against M. tuberculosis.[1][2] Similarly, marine organisms, such as sponges and their associated microorganisms, have emerged as a frontier for the discovery of unique and potent bioactive compounds.[3][4]

This guide focuses on a selection of prominent antimycobacterial polyketide macrolides, detailing their natural sources and reported in vitro activities against Mycobacterium tuberculosis.

Quantitative Analysis of Antimycobacterial Activity

The minimum inhibitory concentration (MIC) is a critical quantitative measure of a compound's in vitro antimicrobial activity. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a selection of polyketide macrolides against Mycobacterium tuberculosis H37Rv, the most commonly used laboratory reference strain.

| Macrolide | Producing Organism | Source | MIC (µg/mL) against M. tuberculosis H37Rv | Citations |

| Rifamycin SV | Amycolatopsis mediterranei | Terrestrial Bacterium | 0.024 - 0.5 | [5][6][7] |

| Sorangicin A | Sorangium cellulosum | Terrestrial Myxobacterium | 0.01 - 0.1 | [8] |

| Myxovalargin A | Myxococcus fulvus | Terrestrial Myxobacterium | 0.2 | [9][10][11] |

| Fidaxomicin (Tiacumicin B) | Dactylosporangium aurantiacum | Terrestrial Actinomycete | Not widely reported for M. tuberculosis | |

| Chrysomycin A | Streptomyces sp. MS751 | Marine Sediment Bacterium | 0.4 (against MDR-TB) | [12] |

| Ketidocillinone B | Penicillium sp. HDN151272 | Marine Sponge-Derived Fungus | 1.56 - 12.50 (against M. phlei) | [7] |

| Ketidocillinone C | Penicillium sp. HDN151272 | Marine Sponge-Derived Fungus | 6.25 - 25.00 (against M. phlei) | [7] |

| Resorculin A | Streptomyces sp. MST-91080 | Terrestrial Bacterium | 19.8 (against Bacillus subtilis) | [2][13] |

Experimental Protocols: From Discovery to Characterization

The identification and validation of novel antimycobacterial compounds involve a series of meticulous experimental procedures. This section provides detailed methodologies for key experiments cited in the discovery and evaluation of polyketide macrolides.

Protocol 1: Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for broth microdilution.[10][14][15]

1. Media and Reagents:

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.

-

Sterile 96-well U-bottom microtiter plates.

-

Test compounds (polyketide macrolides) dissolved in an appropriate solvent (e.g., DMSO) to prepare stock solutions.

-

Mycobacterium tuberculosis H37Rv (ATCC 27294) or other test strains.

-

Sterile water with glass beads.

2. Inoculum Preparation:

-

Harvest M. tuberculosis colonies from a fresh Lowenstein-Jensen slant.

-

Suspend the colonies in sterile water containing glass beads.

-

Vortex thoroughly to create a homogenous suspension.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard.

-

Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to achieve a final inoculum of approximately 10^5 CFU/mL.[15]

3. Assay Procedure:

-

Prepare two-fold serial dilutions of the test compounds in the 96-well plate using Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

-

Add 100 µL of the prepared bacterial inoculum to each well containing the test compound.

-

Include a drug-free growth control well (inoculum in broth only) and a sterility control well (broth only).

-

Seal the plates and incubate at 37°C.

4. Reading and Interpretation:

-

Read the plates visually using an inverted mirror when growth is clearly visible in the drug-free control well (typically after 7-21 days).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.[15]

Protocol 2: General Procedure for Isolation and Purification of Polyketide Macrolides from Fermentation Broth

This is a generalized protocol based on common practices for natural product isolation.[3][16][17]

1. Fermentation and Extraction:

-

Cultivate the producing microorganism (e.g., Streptomyces sp.) in a suitable liquid or solid medium under optimal conditions for secondary metabolite production.

-

For liquid cultures, separate the mycelium from the culture broth by centrifugation or filtration. Extract the broth with an organic solvent such as ethyl acetate. Extract the mycelium separately with a solvent like acetone or methanol.

-

For solid cultures, extract the entire culture with an appropriate organic solvent.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Fractionation:

-

Subject the crude extract to liquid-liquid partitioning between immiscible solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Monitor the antimycobacterial activity of each fraction using the MIC assay to identify the active fraction(s).

3. Chromatographic Purification:

-

Perform column chromatography on the active fraction(s) using a stationary phase such as silica gel or Sephadex LH-20.

-

Elute the column with a gradient of solvents of increasing polarity.

-

Collect fractions and monitor their composition by thin-layer chromatography (TLC).

-

Pool fractions containing the compound of interest and subject them to further purification by high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol).

Protocol 3: Structure Elucidation of Purified Macrolides

1. Mass Spectrometry (MS):

-

Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI).[18][19][20]

-

Analyze fragmentation patterns in tandem MS (MS/MS) experiments to gain insights into the structure of the molecule.[21]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire a suite of NMR spectra in a suitable deuterated solvent (e.g., CDCl3, CD3OD).

-

¹H NMR: Provides information on the number and chemical environment of protons.[14][22][23][24]

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Establish connectivity between protons and carbons to assemble the carbon skeleton and identify functional groups.

-

NOESY/ROESY: Determine the relative stereochemistry of the molecule by identifying protons that are close in space.

Visualizing the Path to Discovery and Biosynthesis

Diagrams are invaluable tools for understanding complex biological and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key workflows and biosynthetic pathways.

Workflow for Natural Product Discovery and Antimycobacterial Evaluation

This diagram outlines the general workflow from the collection of natural source material to the identification of a pure, active compound.

Experimental Workflow for Broth Microdilution MIC Assay

This diagram details the step-by-step process for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Rifamycin W Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Next-generation rifamycins for the treatment of mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Higher Dosing of Rifamycins Does Not Increase Activity against Mycobacterium tuberculosis in the Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The sorangicins, novel and powerful inhibitors of eubacterial RNA polymerase isolated from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. The Myxobacterial Antibiotic Myxovalargin: Biosynthesis, Structural Revision, Total Synthesis, and Molecular Characterization of Ribosomal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation and structure elucidation of a new antifungal and antibacterial antibiotic produced by Streptomyces sp. 201 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. A novel macrolide compound from Streptomyces bingchenggensis: fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Macrolides from Streptomyces sp. SN5452 and Their Antifungal Activity against Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Item - MASS SPECTROMETRY FOR CHEMICAL REACTIONS: SYNTHESIS, ANALYSIS, AND APPLICATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 20. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. 1H NMR analysis of R-75-1 substance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decisive Role of Glycosylation in the Bioactivity of Amycolatopsin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role that glycosylation plays in the biological activities of Amycolatopsin A, a potent glycosylated polyketide macrolide. By examining the comparative bioactivities of this compound and its aglycone counterpart, Amycolatopsin C, this document elucidates the profound impact of the sugar moiety on both its antimycobacterial and cytotoxic effects. This guide is intended to be a valuable resource for researchers in natural product chemistry, microbiology, and oncology, as well as for professionals involved in the discovery and development of new therapeutic agents.

The Glycosidic Moiety: A Key Determinant of Potency

Amycolatopsins are a class of macrolactones isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494. The defining structural difference between this compound and Amycolatopsin C is the presence of a glycosidic linkage in the former, which is absent in the latter. This single molecular variance results in a dramatic difference in their biological activities, highlighting the essential contribution of the sugar moiety to the molecule's potency.

Comparative Bioactivity Data

The following table summarizes the quantitative data on the inhibitory concentrations (IC50) of this compound and Amycolatopsin C against various cell lines, demonstrating the significant enhancement of activity conferred by glycosylation.

| Compound | Target Organism/Cell Line | Bioactivity (IC50 in µM) | Reference |

| This compound | Mycobacterium tuberculosis H37Rv | 4.4 | [1] |

| Amycolatopsin C | Mycobacterium tuberculosis H37Rv | 5.7 | [1] |

| This compound | Mycobacterium bovis (BCG) | 0.4 | [1] |

| Amycolatopsin C | Mycobacterium bovis (BCG) | 2.7 | [1] |

| This compound | Human Lung Cancer (NCI-H460) | 1.2 | [1] |

| Amycolatopsin C | Human Lung Cancer (NCI-H460) | >5-100 fold less active | [1] |

| This compound | Human Colon Carcinoma (SW620) | 0.08 | [1] |

| Amycolatopsin C | Human Colon Carcinoma (SW620) | Not Reported | [1] |

Elucidation of Biological Activities and Potential Mechanisms of Action

The presence of the glycosidic moiety in this compound significantly enhances its antimycobacterial and cytotoxic activities. While the precise signaling pathways for this compound have not been fully elucidated, we can infer potential mechanisms based on the known actions of related polyketide macrolides.

Antimycobacterial Activity

This compound demonstrates potent activity against both Mycobacterium tuberculosis H37Rv and Mycobacterium bovis (BCG). A key target for many polyketide antibiotics against mycobacteria is the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. It is plausible that this compound interferes with this pathway, potentially by inhibiting key enzymes such as polyketide synthase 13 (Pks13).[2] The sugar moiety may play a crucial role in the recognition and binding of the molecule to its bacterial target or in its transport across the complex mycobacterial cell envelope.

Cytotoxic Activity

The pronounced cytotoxicity of this compound against the NCI-H460 human lung cancer cell line, which is significantly diminished in the non-glycosylated Amycolatopsin C, suggests that the sugar component is vital for its anti-cancer effects. Glycosylated natural products are known to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and interference with critical cell signaling pathways.[1] Macrolide antibiotics, in a broader sense, have been shown to impact autophagy and induce the integrated stress response in tumor cells.[3] It is hypothesized that the sugar moiety of this compound may facilitate its interaction with cell surface receptors or transporters, leading to internalization and subsequent disruption of intracellular signaling cascades that are crucial for cancer cell proliferation and survival.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments cited in the evaluation of this compound's bioactivity.

General Protocol for Determination of Antimycobacterial Activity (IC50)

This protocol is based on standard methods for determining the minimum inhibitory concentration of compounds against Mycobacterium species.

-

Inoculum Preparation: A culture of Mycobacterium tuberculosis H37Rv or Mycobacterium bovis BCG is grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to the mid-log phase. The bacterial suspension is then diluted to a standardized concentration.

-

Compound Preparation: this compound and C are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium in a 96-well microplate to obtain a range of test concentrations.

-

Inoculation and Incubation: The standardized mycobacterial inoculum is added to each well of the microplate containing the test compounds. The plates are incubated at 37°C for a period of 5 to 7 days.

-

Data Analysis: After incubation, a viability indicator (e.g., Resazurin) is added to each well. The concentration of the compound at which a 50% reduction in bacterial growth is observed, compared to the untreated control, is determined as the IC50 value.

General Protocol for Cytotoxicity Assay (IC50) against NCI-H460 Cells

This protocol outlines a standard MTT assay for determining the cytotoxic effects of compounds on an adherent cancer cell line.

-

Cell Seeding: NCI-H460 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound and C. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours. The MTT is reduced by metabolically active cells to form formazan crystals.

-

Data Acquisition and Analysis: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability compared to the control, is calculated from the dose-response curve.

References

Preliminary Cytotoxicity of Amycolatopsin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of Amycolatopsin A, a novel glycosylated polyketide macrolactone. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the potential mechanism of action based on current scientific understanding.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and its analogs has been evaluated against several human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H460 | Human Lung Cancer | 1.2[1] |

| SW620 | Human Colon Carcinoma | Data not available |

Table 2: Cytotoxicity of Amycolatopsin Analogs

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Amycolatopsin B | NCI-H460 | Human Lung Cancer | 0.28[1] |

| Amycolatopsin C | Mammalian Cells | Not specified | Low cytotoxicity |

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay, such as the MTT assay, which is commonly used to determine the cytotoxic effects of natural products like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Human cancer cell lines (e.g., NCI-H460, SW620)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom sterile microplates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Phosphate-buffered saline (PBS)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a logarithmic phase culture.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the complete culture medium.

-

After the 24-hour incubation, remove the medium from the wells and add 100 µL of the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

-

Incubate the plate for another 48 to 72 hours under the same conditions.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

After the 4-hour incubation with MTT, carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway for this compound-induced cytotoxicity, based on its structural similarity to Apoptolidin, a known inhibitor of mitochondrial F0F1-ATP synthase.

Disclaimer: The proposed signaling pathway for this compound is based on its structural similarity to Apoptolidin. Further research is required to definitively elucidate the precise mechanism of action of this compound.

References

Exploring the Chemical Diversity and Biological Activity of Amycolatopsin Analogues B and C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant challenge to global health, necessitating the discovery and development of novel antimicrobial agents. The genus Amycolatopsis is a rich source of structurally diverse and biologically active secondary metabolites, including the 24-membered macrolides, Amycolatopsins. This technical guide provides an in-depth exploration of Amycolatopsin B and C, two analogues that have demonstrated potent biological activities. We will delve into their chemical diversity, summarize their bioactivity data, and provide detailed experimental protocols for their study. Furthermore, this guide will explore the current understanding of their mechanism of action and biosynthetic origins.

Chemical Diversity of Amycolatopsins

Amycolatopsins A, B, and C were first isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494.[1] These compounds belong to the polyketide class of natural products and are characterized by a large 24-membered macrolactone ring. The primary source of chemical diversity among the known Amycolatopsins lies in their glycosylation and hydroxylation patterns.

-

Amycolatopsin A and B are both glycosylated macrolides.

-

Amycolatopsin C is a homologue of Amycolatopsins A and B but is distinguished by the absence of the disaccharide moiety.[2] This difference in glycosylation has a significant impact on the biological activity of the molecule.

Structural studies have revealed that the antimycobacterial properties of these compounds are enhanced by the hydroxylation of the 6-methyl group.[1]

Quantitative Biological Activity

The Amycolatopsin analogues have been evaluated for their cytotoxic and antimicrobial activities. The available quantitative data is summarized in the tables below.

Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

| This compound | SW620 (Colon Cancer) | 0.08[2] |

| NCI-H460 (Lung Cancer) | 1.2[2] | |

| Amycolatopsin B | SW620 (Colon Cancer) | 0.14 [2] |

| NCI-H460 (Lung Cancer) | 0.28 [2] | |

| Amycolatopsin C | Not specified | 5- to 100-fold less cytotoxic than A and B[2] |

Antimicrobial Activity Data

Amycolatopsins have shown selective inhibitory activity against Mycobacterium species.

| Compound | Organism | MIC (µg/mL) |

| This compound | Mycobacterium bovis (BCG) | Selectively inhibited[1] |

| Mycobacterium tuberculosis (H37Rv) | Selectively inhibited[1] | |

| Amycolatopsin C | Mycobacterium bovis (BCG) | Selectively inhibited [1] |

| Mycobacterium tuberculosis (H37Rv) | Selectively inhibited [1] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research on Amycolatopsins. The following sections outline the key experimental procedures for their study.

Fermentation and Isolation

The production of Amycolatopsins is achieved through fermentation of Amycolatopsis sp. MST-108494. A general workflow for fermentation and isolation is presented below.

Caption: General workflow for the fermentation, extraction, and purification of Amycolatopsins.

A detailed protocol would involve specific media compositions, incubation times, extraction solvents, and chromatographic conditions as described in the primary literature.[1]

Structure Elucidation

The chemical structures of Amycolatopsin analogues are determined using a combination of spectroscopic techniques.

Caption: Spectroscopic methods for the structure elucidation of Amycolatopsin analogues.

Detailed analysis of 1D and 2D NMR data (¹H, ¹³C, COSY, HSQC, HMBC) in conjunction with high-resolution mass spectrometry is essential for unambiguous structure determination.

Biological Assays

Cytotoxicity Assays

The cytotoxic activity of Amycolatopsin analogues is typically evaluated against a panel of human cancer cell lines using assays such as the MTT or SRB assay.

Caption: Workflow for determining the in vitro cytotoxicity of Amycolatopsin analogues.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using standard methods such as broth microdilution or agar dilution assays.

Caption: General procedure for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the precise mechanism of action and the signaling pathways affected by Amycolatopsin B and C. The selective antimycobacterial activity suggests a target that is unique to or more sensitive in Mycobacterium species. The significant difference in cytotoxicity between the glycosylated (A and B) and non-glycosylated (C) forms points to the crucial role of the sugar moieties in the interaction with mammalian cellular targets. Further research is required to elucidate the molecular targets and signaling cascades modulated by these compounds.

Conclusion

Amycolatopsins B and C represent promising members of the 24-membered macrolide class of natural products with potent and selective biological activities. The difference in their glycosylation highlights a key structural feature influencing their cytotoxicity. This technical guide provides a foundational understanding of their chemical diversity, a summary of their known bioactivities, and a framework for the experimental protocols required for their further investigation. Future research should focus on elucidating their mechanism of action to fully realize their therapeutic potential and to guide the development of novel analogues with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Amycolatopsin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A is a thiazolyl peptide antibiotic produced by species of the genus Amycolatopsis. Thiazolyl peptides are a class of natural products known for their potent antimicrobial activity, particularly against Gram-positive bacteria. These compounds function by inhibiting bacterial protein synthesis, making them promising candidates for the development of new antibiotics. This document provides a detailed protocol for the isolation and purification of this compound from a fermentation culture of Amycolatopsis sp., based on established methods for related thiazolyl peptide antibiotics.

Experimental Protocols

I. Fermentation of Amycolatopsin sp.

The production of this compound is achieved through submerged fermentation of the producing microorganism.

Materials:

-

Amycolatopsis sp. strain

-

Seed medium (e.g., Starch Casein Broth)

-

Production medium (specific to the strain, generally rich in carbohydrates and nitrogen sources)

-

Shake flasks or fermenter

Protocol:

-

Inoculum Development: Aseptically inoculate a single colony of Amycolatopsin sp. into a shake flask containing a suitable seed medium. Incubate at 28-30°C with agitation (e.g., 160-200 rpm) for 3-4 days to generate a seed culture.

-

Production Culture: Inoculate the production medium in a larger shake flask or a fermenter with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production culture at 28-30°C with agitation for 7-12 days. Monitor the production of this compound periodically by bioassay or chromatographic analysis of small samples. After an appropriate incubation period, the antibacterial activity is expected to be primarily associated with the mycelial cake[1].

II. Extraction of this compound

The first step in purification is the extraction of the active compound from the fermentation broth and mycelia.

Materials:

-

Fermentation culture

-

Ethyl acetate (EtOAc)

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Rotary evaporator

-

Lyophilizer

Protocol:

-

Harvesting: After fermentation, separate the mycelia from the culture broth by filtration.

-

Solvent Extraction: Combine the mycelial cake and the filtrate. Extract the total culture with an equal volume of ethyl acetate (1:1, v/v) in a large separating funnel[2]. For larger volumes, such as a 15 L fermentation, extraction can be performed with 15 L of EtOAc[3].

-

Phase Separation: Shake the mixture vigorously for at least 1 hour and then allow the phases to separate. Collect the organic (ethyl acetate) layer containing the secondary metabolites.

-

Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain an oily residue[3].

-

Drying: Lyophilize the concentrated extract to yield a dry, crude extract[3].

III. Chromatographic Purification of this compound

A multi-step chromatographic process is employed to purify this compound from the crude extract.

Materials:

-

Crude extract

-

Sephadex LH-20 column

-

Methanol (MeOH)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

C18 column (e.g., YMC ODS-AQ, 20 x 250 mm)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Deionized water

Protocol:

-

Size-Exclusion Chromatography (Initial Fractionation):

-

Dissolve the crude extract in a minimal amount of methanol.

-

Load the dissolved extract onto a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions.

-

Monitor the fractions for antibacterial activity or by analytical HPLC to identify those containing this compound.

-

Pool the active fractions and concentrate them.

-

-

Preparative Reverse-Phase HPLC (Final Purification):

-

Dissolve the concentrated, active fraction from the previous step in the initial mobile phase.

-

Purify the sample using a preparative RP-HPLC system equipped with a C18 column[3].

-

Employ a linear gradient of aqueous acetonitrile containing 0.05% TFA. For example, a 40-minute gradient from 25% to 35% aqueous ACN can be effective for separating related thiazolyl peptides[3].

-

Set the flow rate to an appropriate level for the column size (e.g., 12 mL/min for a 20 mm ID column)[3].

-

Monitor the elution profile with a UV detector and collect fractions corresponding to the peaks.

-

Lyophilize the purified fractions to obtain this compound as a powder[3].

-

Data Presentation

The following table summarizes representative quantitative data for the purification of thiazolyl peptides from an Amycolatopsis fermentation, which can be used as an estimation for the purification of this compound.

| Purification Step | Starting Material | Product | Yield (mg/L of culture) | Purity (%) |

| Fermentation & Extraction | 15 L Amycolatopsis culture | 15 g crude extract | 1000 | ~1-5% |

| Sephadex LH-20 | 15 g crude extract | 175 mg active fraction | 11.7 | ~20-30% |

| Preparative RP-HPLC | 175 mg active fraction | 0.4 - 0.8 mg pure compound | 0.022 - 0.044 | >95% |

Note: The yield values are based on the reported isolation of thiazomycin and its derivatives from A. fastidiosa and may vary for this compound.[3]

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway: Mechanism of Action

This compound, as a thiazolyl peptide antibiotic, inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.

Caption: Inhibition of bacterial protein synthesis by this compound.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Amycolatopsin A against Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis (TB), necessitates the discovery and development of novel anti-tubercular agents. Amycolatopsins are a class of glycosylated polyketide macrolides that have demonstrated selective inhibitory activity against M. tuberculosis.[1] Amycolatopsin A, produced by Amycolatopsis sp., is a promising candidate for further investigation.[1][2][3][4][5][6][7] A critical first step in the preclinical evaluation of any potential new anti-TB drug is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] This document provides detailed protocols for determining the MIC of this compound against M. tuberculosis, focusing on the widely used Microplate Alamar Blue Assay (MABA).

Data Presentation

The results of an MIC assay are typically presented in a tabular format that clearly indicates the concentration of the compound and the corresponding growth inhibition of the mycobacteria. Below is a template for summarizing the quantitative data obtained from a MABA experiment for this compound against the H37Rv strain of M. tuberculosis.

| Compound | Concentration (µg/mL) | Bacterial Growth | Interpretation |

| This compound | 64 | No Growth | Inhibitory |

| 32 | No Growth | Inhibitory | |

| 16 | No Growth | MIC | |

| 8 | Growth | Non-inhibitory | |

| 4 | Growth | Non-inhibitory | |

| 2 | Growth | Non-inhibitory | |

| 1 | Growth | Non-inhibitory | |

| Isoniazid (Control) | 0.2 | No Growth | MIC |

| 0.1 | Growth | Non-inhibitory | |

| No Drug Control | - | Growth | - |

| Media Control | - | No Growth | - |

Note: The MIC value for this compound is presented as a placeholder and would be determined experimentally.

Experimental Protocols

The following is a detailed protocol for the Microplate Alamar Blue Assay (MABA), a colorimetric method used for determining the MIC of compounds against M. tuberculosis.[10][11][12][13][14] This assay is rapid, low-cost, and suitable for high-throughput screening.[10][11][13]

Microplate Alamar Blue Assay (MABA) Protocol

1. Materials and Reagents:

-

Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase)

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

-

Isoniazid (positive control)

-

Sterile 96-well microplates

-

Alamar Blue reagent

-

Sterile deionized water

-

Incubator (37°C)

-

Microplate reader (optional, for fluorometric reading)

2. Preparation of Mycobacterial Inoculum:

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC and glycerol until it reaches the mid-log phase of growth (OD600 of 0.4-0.8).

-

Aseptically transfer the culture to a sterile tube and adjust the turbidity to a McFarland standard of 1.0.

-

Dilute the adjusted bacterial suspension 1:50 in Middlebrook 7H9 broth to obtain the final inoculum.

3. Assay Procedure:

-

In a sterile 96-well microplate, add 100 µL of sterile deionized water to all outer wells to prevent evaporation.

-

Add 100 µL of Middlebrook 7H9 broth to the remaining wells.

-

Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate. The final volume in each well should be 100 µL.

-

Prepare control wells:

-

Positive Control: A row with serial dilutions of Isoniazid.

-

No Drug Control: Wells containing only the bacterial inoculum and broth.

-

Media Control: Wells containing only the broth.

-

-

Add 100 µL of the prepared mycobacterial inoculum to all wells except the media control wells.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add 20 µL of Alamar Blue reagent to each well.

-

Re-incubate the plates for 24 hours.

4. Reading and Interpretation of Results:

-

Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.[14]

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[14]

-

For a more quantitative result, the fluorescence can be read using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

Visualizations

Experimental Workflow for MIC Determination using MABA

Caption: Experimental workflow for determining the MIC of this compound against M. tuberculosis using the Microplate Alamar Blue Assay (MABA).

Interpretation of MIC Data

Caption: Logical flow for the interpretation of MIC data to classify a compound's effectiveness.

References

- 1. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. imili.org [imili.org]

- 8. youtube.com [youtube.com]

- 9. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

Cultivation of Amycolatopsis sp. MST-108494 for the Production of Amycolatopsin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A is a novel glycosylated polyketide macrolide produced by the soil-derived bacterium Amycolatopsis sp. MST-108494, originally isolated from a soil sample in Southern Australia.[1][2] This compound, along with its congeners Amycolatopsin B and C, has demonstrated significant biological activity, including potent and selective inhibition of Mycobacterium tuberculosis and Mycobacterium bovis.[1][2] Furthermore, this compound has exhibited cytotoxicity against human cancer cell lines.[2] These properties make this compound a promising candidate for further investigation in the development of new antitubercular and anticancer agents.

This document provides detailed application notes and protocols for the cultivation of Amycolatopsis sp. MST-108494 and the subsequent production, extraction, and purification of this compound.

Strain Maintenance and Inoculum Preparation

Proper maintenance of the Amycolatopsis sp. MST-108494 strain is critical for consistent production of this compound. The following protocol outlines the recommended procedure for long-term storage and inoculum preparation.

Protocol 1: Cryopreservation and Inoculum Development

-

Long-Term Storage:

-

Grow Amycolatopsis sp. MST-108494 on International Streptomyces Project 2 (ISP2) agar plates at 28°C until sporulation is observed.

-

Scrape the spores from the agar surface and suspend them in a cryoprotective solution (e.g., 20% glycerol in sterile water).

-

Aliquot the spore suspension into cryovials and store at -80°C for long-term preservation.

-

-

Inoculum Preparation (Seed Culture):

-

Aseptically transfer a small amount of the cryopreserved spore stock to a 250 mL flask containing 50 mL of seed culture medium (see Table 1).

-

Incubate the flask at 28°C on a rotary shaker at 200 rpm for 3-4 days, or until dense mycelial growth is observed.

-

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation. The composition of the fermentation medium and the culture conditions are key factors influencing the yield of the target compound. While specific details from the initial discovery mention "a panel of fermentation and media optimization trials," a representative protocol based on the cultivation of similar Amycolatopsis species is provided below.[1]

Protocol 2: Production-Scale Fermentation

-

Fermentation Setup:

-

Inoculate a 2 L baffled flask containing 1 L of production medium (see Table 1) with 5% (v/v) of the seed culture.

-

Incubate the production culture at 28°C with agitation at 200 rpm for 7-10 days.

-

Monitor the fermentation broth periodically for pH, glucose consumption, and the production of this compound using analytical techniques such as HPLC.

-

Table 1: Media Composition for Culturing Amycolatopsis sp. MST-108494

| Component | Seed Culture Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | 20 |

| Soluble Starch | - | 10 |

| Yeast Extract | 4 | 5 |

| Malt Extract | 10 | - |

| Peptone | - | 5 |

| (NH₄)₂SO₄ | - | 2 |

| K₂HPO₄ | 1 | 1 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| CaCO₃ | - | 2 |

| Trace Elements Solution* | 1 mL | 1 mL |

| pH | 7.2 | 7.0 |

*Trace elements solution (g/L): FeSO₄·7H₂O 0.1, MnCl₂·4H₂O 0.1, ZnSO₄·7H₂O 0.1 in distilled water.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and mycelium and purified using chromatographic techniques.

Protocol 3: Extraction and Purification

-

Extraction:

-

Separate the mycelial biomass from the culture broth by centrifugation.

-

Extract the mycelial cake with an equal volume of ethyl acetate with vigorous shaking.

-

Extract the supernatant (culture broth) twice with an equal volume of ethyl acetate.

-

Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-